molecular formula C26H19D8N5O2 B1574229 Vilazodone D8

Vilazodone D8

カタログ番号 B1574229
分子量: 449.57
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vilazodone D8 is the a deuterium labeled vilazodone, which is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.

科学的研究の応用

Pharmacological Profile and Efficacy

Vilazodone, recognized as a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, has been approved for treating major depressive disorder (MDD) in adults. Its efficacy in this regard has been well-established through various studies:

  • A clinical trial (NCT01629966) highlighted its effectiveness in adults with generalized anxiety disorder (GAD) (Gommoll et al., 2015).
  • Another study demonstrated its role as a high efficacy partial agonist at the rat hippocampal 5-HT1A receptors and its ability to increase extracellular levels of serotonin in the rat frontal cortex, thus exhibiting its antidepressant properties (Hughes et al., 2005).
  • The US Food and Drug Administration (FDA) approved vilazodone based on its efficacy in treating MDD, especially at a dose of 40 mg/d, which needs to be incrementally adjusted to minimize gastrointestinal symptoms (Laughren et al., 2011).

Pharmacokinetic Studies

Vilazodone's pharmacokinetics, such as absorption, metabolism, and distribution, have also been a focus of scientific research:

  • A study developed and validated a sensitive method for determining vilazodone in human plasma, contributing to understanding its pharmacokinetic profile (Iqbal et al., 2015).

Neurochemical and Genomic Effects

Vilazodone's impact on neurochemical pathways and genomic markers has been explored in clinical settings:

  • A pilot study compared the immune-genomic effects of vilazodone and paroxetine in late-life depression, showing its potential in reducing proinflammatory gene expression and modulating immune responses (Eyre et al., 2017).

Comparative Studies

Comparative studies have also been conducted to understand vilazodone's position among other antidepressants:

  • Research comparing vilazodone with other antidepressants, like SSRIs, in treating MDD has provided insights into its unique mechanism and potential advantages (Sahli et al., 2016).
  • Another study explored vilazodone's use for cannabis dependence, although it did not show a significant advantage over placebo in this regard (McRae‐Clark et al., 2016).

特性

分子式

C26H19D8N5O2

分子量

449.57

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。